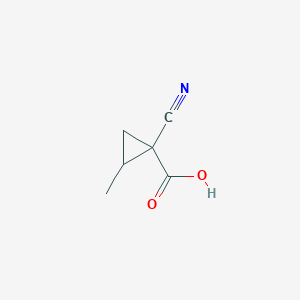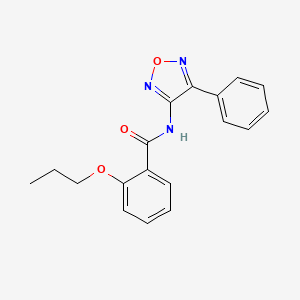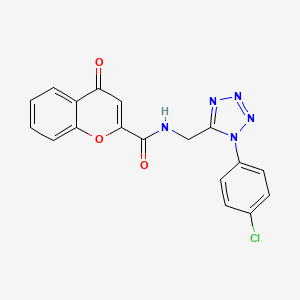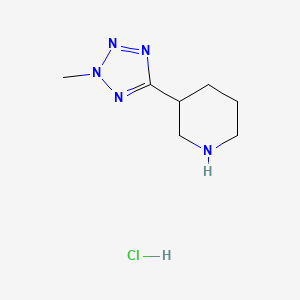
1-Cyano-2-methylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H7NO2. It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9) . This indicates the structural arrangement of atoms in the molecule but does not provide a visual representation.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique
Biological Activities of Cyclopropane-Containing Compounds
Cyclopropane moieties are prevalent in a wide range of natural products and synthetic compounds, exhibiting diverse biological activities. For instance, cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) and its analogs have shown a variety of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral effects. These compounds have been isolated from plants and microorganisms, characterized, synthesized, and evaluated for their biological functions, highlighting the significance of the cyclopropane ring in medicinal chemistry and drug design (Coleman & Hudson, 2016).
Synthetic Applications and Methodologies
Cyclopropane derivatives, including 1-cyanocyclopropane-1-carboxylates, have been utilized in synthetic chemistry to create structurally diverse compounds. For example, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have efficiently synthesized 1,3,5-trisubstituted pyrazoles, demonstrating the versatility of cyclopropane derivatives in constructing complex molecular frameworks (Xue et al., 2016).
Additionally, the cyclopropane ring has been effectively used to restrict the conformation of biologically active compounds, enhancing their activity and providing insights into bioactive conformations. This approach was illustrated in the synthesis of conformationally restricted analogues of histamine, where chiral cyclopropane units bearing functionalized carbon substituents played a crucial role in determining the biological activity of the resulting compounds (Kazuta, Matsuda, & Shuto, 2002).
Agronomic Applications and Stress Mitigation in Plants
Cyclopropane-containing compounds such as ACC have also been explored for their agronomic applications, particularly in stress mitigation in plants. Studies have shown that ACC deaminase-producing beneficial rhizobacteria can improve plant growth and biomass under stress conditions by degrading ACC, thereby reducing stress-induced ethylene in host plants. This application highlights the potential of cyclopropane derivatives in agriculture, focusing on enhancing crop resilience to environmental stresses (Tiwari et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyano-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVFPBFTSFMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564949-98-9 |
Source


|
| Record name | 1-cyano-2-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)



![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)


![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)
![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)
![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)
![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)

